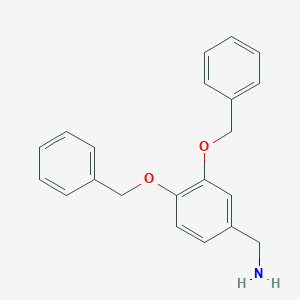
(R)-4-Isobutyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include an oxazolidinone ring and an isobutyl side chain. Its chiral nature makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-butanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of ®-4-Isobutyloxazolidin-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions: ®-4-Isobutyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
®-4-Isobutyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific stereochemical requirements.
作用机制
The mechanism of action of ®-4-Isobutyloxazolidin-2-one involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, thereby modulating their activity.
相似化合物的比较
(S)-4-Isobutyloxazolidin-2-one: The enantiomer of ®-4-Isobutyloxazolidin-2-one, with similar chemical properties but different stereochemistry.
4-Phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of an isobutyl group.
4-Methyl-2-oxazolidinone: A simpler oxazolidinone with a methyl group.
Uniqueness: ®-4-Isobutyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the isobutyl side chain. These features make it particularly valuable in applications requiring high stereochemical purity and specific chemical properties.
属性
CAS 编号 |
161106-42-9 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI 键 |
QQOAHLJDKWZJPD-UHFFFAOYSA-N |
SMILES |
CC(C)CC1COC(=O)N1 |
手性 SMILES |
CC(C)C[C@@H]1COC(=O)N1 |
规范 SMILES |
CC(C)CC1COC(=O)N1 |
同义词 |
(4R)-4-Isobutyl-2-oxazolidinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)





